5-(2,5-Dichlorophenyl)pyridin-3-ol
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Overview
Description
5-(2,5-Dichlorophenyl)pyridin-3-ol: is a chemical compound with the molecular formula C11H7Cl2NO and a molecular weight of 240.09 g/mol It is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the third position and a dichlorophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dichlorophenyl)pyridin-3-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with 3-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2,5-Dichlorophenyl)pyridin-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the dichlorophenyl group is reduced to a phenyl group.
Substitution: Substitution reactions can occur at the pyridine ring or the dichlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 5-(2,5-Dichlorophenyl)pyridin-3-one.
Reduction: Formation of this compound derivatives with reduced phenyl groups.
Substitution: Formation of various substituted pyridin-3-ol derivatives.
Scientific Research Applications
Chemistry: 5-(2,5-Dichlorophenyl)pyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine: The compound is investigated for its potential use in the treatment of various diseases. Its derivatives are explored for their pharmacological activities, including anticancer and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 5-(2,3-Dichlorophenyl)pyridin-3-ol
- 5-(2,4-Dichlorophenyl)pyridin-3-ol
- 5-(2,5-Dichlorophenyl)pyridin-2-ol
Comparison: 5-(2,5-Dichlorophenyl)pyridin-3-ol is unique due to the specific positioning of the dichlorophenyl group and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the chlorine atoms can influence the compound’s reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-1-2-11(13)10(4-8)7-3-9(15)6-14-5-7/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXEZWSWJYBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683034 |
Source
|
Record name | 5-(2,5-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-96-8 |
Source
|
Record name | 5-(2,5-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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